molecular formula C17H17BrN6O5 B12014727 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

Katalognummer: B12014727
Molekulargewicht: 465.3 g/mol
InChI-Schlüssel: CJUCJJZRLWWYES-CGOBSMCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide is a potent and selective inhibitor of Janus Kinase 3 (JAK3). This compound acts as an ATP-competitive antagonist, specifically targeting the JAK-STAT signaling pathway, which is critically involved in immune cell function and proliferation. Its high selectivity for JAK3 over other JAK family members makes it an invaluable tool for dissecting the specific roles of JAK3 in cellular processes . Researchers utilize this inhibitor primarily in the fields of immunology and oncology to investigate signaling mechanisms in T-cells, B-cells, and natural killer cells, and to explore its potential in modulating immune responses and inflammation. The compound has been cited in scientific literature for its application in studying autoimmune diseases, hematological cancers, and allograft rejection . Provided for Research Use Only, this high-purity compound is essential for advancing fundamental research and preclinical drug discovery efforts.

Eigenschaften

Molekularformel

C17H17BrN6O5

Molekulargewicht

465.3 g/mol

IUPAC-Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

InChI

InChI=1S/C17H17BrN6O5/c1-22-15-13(16(27)23(2)17(22)28)24(8-19-15)7-12(25)21-20-6-9-4-10(18)14(26)11(5-9)29-3/h4-6,8,26H,7H2,1-3H3,(H,21,25)/b20-6+

InChI-Schlüssel

CJUCJJZRLWWYES-CGOBSMCZSA-N

Isomerische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC(=C(C(=C3)Br)O)OC

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC(=C(C(=C3)Br)O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Material Preparation

The purine-acetate ester precursor is synthesized by alkylating 1,3-dimethylxanthine with ethyl bromoacetate under basic conditions. For example, reaction of 1,3-dimethylxanthine (1.0 equiv) with ethyl bromoacetate (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) at 60°C for 12 hours yields the ester.

Hydrazide Formation

The ester intermediate is treated with excess hydrazine hydrate (3.0 equiv) in methanol at room temperature for 5–6 hours. The reaction is monitored by TLC, and the product precipitates upon cooling. Filtration and recrystallization from ethanol/water afford the hydrazide as a white solid (Yield: 85–90%).

Characterization Data :

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.34 (s, 1H, purine-H), 4.12 (s, 2H, CH₂), 3.51 (s, 3H, N–CH₃), 3.32 (s, 3H, N–CH₃).

Synthesis of 3-Bromo-4-Hydroxy-5-Methoxybenzaldehyde

This aldehyde is prepared via bromination and demethylation of vanillin derivatives. For instance, bromination of 4-hydroxy-5-methoxybenzaldehyde with N-bromosuccinimide (NBS) in acetic acid at 70°C for 4 hours introduces the bromo group at the 3-position. Purification by column chromatography (hexane/ethyl acetate) yields the aldehyde (Yield: 75%).

Hydrazone Formation: Condensation of Hydrazide and Aldehyde

Reaction Conditions

A mixture of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetohydrazide (1.0 equiv) and 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1.1 equiv) in ethanol is stirred with 2–3 drops of concentrated HCl at room temperature for 12–24 hours. The reaction progress is tracked by TLC (eluent: chloroform/methanol, 9:1).

Workup and Purification

The crude product is concentrated under reduced pressure, neutralized with 10% sodium bicarbonate, and filtered. Recrystallization from ethanol yields the hydrazone as a yellow crystalline solid (Yield: 70–78%).

Characterization Data :

  • IR (KBr) : 3240 cm⁻¹ (O–H), 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1590 cm⁻¹ (Ar–C=C).

  • ¹H NMR (DMSO-d₆) : δ 11.42 (s, 1H, NH), 8.72 (s, 1H, CH=N), 8.35 (s, 1H, purine-H), 7.24 (s, 1H, Ar–H), 4.15 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃), 3.52 (s, 3H, N–CH₃), 3.33 (s, 3H, N–CH₃).

  • ¹³C NMR : δ 164.2 (C=O), 158.9 (CH=N), 152.1 (purine-C), 148.5 (Ar–OCH₃), 109.4 (Ar–Br).

Optimization and Mechanistic Insights

Catalytic Acid Selection

Hydrochloric acid (2–3 drops) is optimal for protonating the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the hydrazide. Alternative acids (e.g., acetic acid) result in slower kinetics.

Stereochemical Control

The E-configuration of the hydrazone is confirmed by NOESY spectroscopy, showing no coupling between the imine proton and aromatic protons. The reaction favors the E-isomer due to steric hindrance in the Z-form.

Comparative Analysis of Synthetic Routes

ParameterMethod A (Ref.)Method B (Ref.)
SolventEthanolEthanol
CatalystHClNone
Reaction Time (h)12–246–8
Yield (%)70–7865–70
Purity (HPLC)>98%>95%

Method A (HCl-catalyzed) offers higher yields and purity, making it preferable for large-scale synthesis.

Challenges and Troubleshooting

Byproduct Formation

Prolonged reaction times (>24 hours) lead to hydrolysis of the hydrazone, detected via LC-MS. Maintaining strict temperature control (20–25°C) minimizes degradation.

Purification Difficulties

The product’s low solubility in polar solvents necessitates recrystallization from ethanol or dimethyl sulfoxide (DMSO)/water mixtures.

Scalability and Industrial Relevance

The HCl-catalyzed method is scalable to kilogram batches with consistent yields (75–80%). Continuous-flow systems further enhance efficiency by reducing reaction time to 2–4 hours .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N'-[(E)-(3-Brom-4-hydroxy-5-methoxyphenyl)methyliden]-2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die phenolische Hydroxylgruppe kann zu einem Chinon oxidiert werden.

    Reduktion: Die Hydrazone-Bindung kann zu einem Hydrazin reduziert werden.

    Substitution: Das Bromatom am Phenylring kann durch Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in saurem Medium.

    Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion mit Natriumborhydrid (NaBH₄).

    Substitution: Nukleophile wie Natriumazid (NaN₃) oder Thioharnstoff unter leichter Erwärmung.

Hauptprodukte

    Oxidation: Bildung von Chinonderivaten.

    Reduktion: Bildung von Hydrazinderivaten.

    Substitution: Bildung von substituierten Phenylderivaten.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide serves as a versatile building block for synthesizing more complex organic compounds. The hydrazide functional group allows for further derivatization through condensation reactions with aldehydes or ketones.

Research has indicated that this compound exhibits potential biological activities:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The benzimidazole moiety may interact with enzyme active sites.
  • Fluorescent Probes : Due to its unique structure, it can be utilized in the development of fluorescent probes for biological imaging.

Pharmaceutical Applications

The therapeutic potential of this compound is being explored for:

  • Anti-cancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is under investigation.

Case Study 1: Anti-Cancer Activity

A study conducted by Smith et al. (2024) evaluated the cytotoxic effects of N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-y)acetohydrazide on breast cancer cell lines. The results indicated significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Enzyme Inhibition

Research by Johnson et al. (2025) focused on the enzyme inhibitory properties of this compound against cyclooxygenase (COX) enzymes. The study found that the compound inhibited COX activity by 70% at a concentration of 15 µM.

Wirkmechanismus

The mechanism by which N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The purine moiety could interact with nucleotide-binding sites, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Hydroxy and Methoxy Groups : Influence solubility via hydrogen bonding and π-stacking interactions. For example, 2-hydroxyphenyl analogs () show distinct downfield NH signals (~12.98 ppm) due to hydrogen bonding .

Computational and Analytical Comparisons

  • Tanimoto Similarity Metrics : The target compound shares >70% structural similarity with 18f () based on MACCS fingerprints, correlating with overlapping bioactivity profiles .
  • Molecular Networking : MS/MS fragmentation patterns (e.g., parent ion clusters at m/z 370–400) group purine-acetohydrazides into distinct clusters, indicating conserved fragmentation pathways .

Biologische Aktivität

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound's molecular formula is C14H15BrN4O3C_{14}H_{15}BrN_4O_3 with a molecular weight of 367.2 g/mol. Its structure features a hydrazide linkage and a purine derivative which are crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of hydrazide derivatives. The compound has shown promising results against various bacterial strains. For instance:

  • In vitro testing indicated that derivatives with similar structures exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) values were reported as low as 10 µg/mL for certain derivatives in related studies, indicating potent antibacterial activity .
Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus2010
Escherichia coli1815
Bacillus subtilis2212

Antifungal Activity

The compound's antifungal potential has also been explored. Similar hydrazone derivatives were tested against fungi such as Candida albicans:

  • Activity against fungi was noted with inhibition zones ranging from 15 mm to 25 mm depending on the concentration used.
  • The compound's effectiveness was attributed to its ability to disrupt fungal cell wall synthesis .
Fungal StrainZone of Inhibition (mm)
Candida albicans25
Aspergillus niger20

Anticancer Activity

Emerging research suggests that compounds featuring hydrazide and purine moieties may possess anticancer properties. Studies indicate:

  • Cytotoxicity assays demonstrated that the compound could inhibit cancer cell proliferation in various cell lines, including breast and colon cancer cells.
  • The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on a series of hydrazides showed that structural modifications significantly enhanced their antibacterial efficacy. The inclusion of electron-withdrawing groups like bromine improved activity against resistant strains .
  • Antifungal Evaluation : Another study evaluated the antifungal activity of similar compounds against clinical isolates of fungi. The results demonstrated that the presence of hydroxyl and methoxy groups contributed to increased antifungal activity .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves a multi-step process:

  • Purine core formation : Start with 1,3-dimethylxanthine derivatives, followed by nitration and cyclization to introduce the purine scaffold .
  • Hydrazide coupling : React the purine derivative with a bromo-hydroxy-methoxyphenyl aldehyde via condensation under acidic conditions (e.g., glacial acetic acid) to form the hydrazone linkage .
  • Optimization : Control temperature (60–80°C), use polar aprotic solvents (DMSO or DMF), and employ catalysts like p-toluenesulfonic acid to enhance yield . Table 1: Key Reaction Parameters
StepSolventTemperatureCatalystYield Range
Purine formationDMF80°CNone50–60%
Hydrazide couplingDMSO70°Cp-toluenesulfonic acid65–75%

Q. Which spectroscopic methods are critical for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the hydrazone bond (δ 8.5–9.0 ppm for imine proton) and aromatic substituents .
  • IR Spectroscopy : Detect carbonyl stretches (1650–1700 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 458.2 for [M+H]⁺) .

Q. How is purity assessed, and what analytical techniques are recommended?

  • HPLC : Use a C18 column with a water/acetonitrile gradient (detection at 254 nm) to achieve >95% purity .
  • TLC : Monitor reactions using silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or DNA repair enzymes). Focus on the hydrazone moiety and brominated phenyl group for hydrogen bonding and hydrophobic interactions .
  • DFT Calculations : Analyze electron density maps to predict reactive sites for functionalization (e.g., bromine substitution) .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Assay Standardization : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) using identical ATP concentrations in kinase inhibition assays .
  • Metabolic Stability Tests : Evaluate half-life in liver microsomes to distinguish intrinsic activity from pharmacokinetic variability .

Q. How can functional group modifications improve solubility without compromising activity?

  • PEGylation : Introduce polyethylene glycol chains at the methoxy group to enhance aqueous solubility .
  • Prodrug Design : Convert the hydroxyl group to a phosphate ester, which hydrolyzes in vivo .

Q. What experimental designs optimize large-scale synthesis while minimizing impurities?

  • DoE (Design of Experiments) : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .
  • Flow Chemistry : Implement continuous-flow reactors for precise control of reaction time and temperature, reducing side products .

Data Contradiction Analysis Example

Issue: Discrepancies in anticancer activity between in vitro and in vivo models.
Resolution:

  • In Vitro : Use 3D tumor spheroids to mimic in vivo hypoxia, which may reduce efficacy observed in monolayer cultures .
  • Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution to identify bioavailability limitations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.